molecular formula C10H10N2O B1517558 6-(Cyclopropylmethoxy)pyridine-3-carbonitrile CAS No. 1019546-41-8

6-(Cyclopropylmethoxy)pyridine-3-carbonitrile

Cat. No.: B1517558
CAS No.: 1019546-41-8
M. Wt: 174.2 g/mol
InChI Key: ILPGCKPRZSRZTE-UHFFFAOYSA-N
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Description

6-(Cyclopropylmethoxy)pyridine-3-carbonitrile is an organic compound with the molecular formula C10H10N2O . It exists as a white to off-white powder and is commonly referred to as CPC. The IUPAC name for this compound is 6-(cyclopropylmethoxy)nicotinonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O/c11-5-9-3-4-10(12-6-9)13-7-8-1-2-8/h3-4,6,8H,1-2,7H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 174.2 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have synthesized and determined the crystal structures of various pyridine derivatives, including those with modifications at the carbonitrile group. These studies often aim to elucidate the compounds' molecular configurations, which can influence their chemical reactivity and potential applications in material science or pharmaceuticals. For instance, Moustafa and Girgis (2007) synthesized and determined the structures of compounds with cyclohepta and pyridine rings, providing insights into their bond lengths, valency angles, and hydrogen bonding (Moustafa & Girgis, 2007).

Optical and Structural Properties

The optical and structural properties of pyridine derivatives have been studied, with findings suggesting these compounds' potential in materials science. For example, Zedan, El-Taweel, and El-Menyawy (2020) examined two pyridine derivatives, revealing their monoclinic polycrystalline nature and estimating optical energy gaps, which could have implications for their use in optoelectronic devices (Zedan, El-Taweel, & El-Menyawy, 2020).

Corrosion Inhibition

Several studies have focused on the corrosion inhibition properties of pyridine derivatives on various metals in acidic environments. This research is crucial for industrial applications, where preventing metal corrosion can significantly impact maintenance costs and equipment longevity. Ansari, Quraishi, and Singh (2015) investigated the adsorption and corrosion inhibition effect of pyridine derivatives on mild steel, demonstrating these compounds' effectiveness as corrosion inhibitors (Ansari, Quraishi, & Singh, 2015).

Molecular Docking and Antimicrobial Activity

The antimicrobial and antioxidant activities of newly synthesized pyridine derivatives have also been a subject of interest. Flefel, El-Sofany, El-Shahat, Naqvi, and Assirey (2018) prepared a series of novel pyridine and fused pyridine derivatives, subjected them to in silico molecular docking screenings, and evaluated their antimicrobial and antioxidant activities. Such studies indicate the potential pharmaceutical applications of these compounds (Flefel et al., 2018).

Photosensitivity and Device Characterization

Research into the photosensitivity and device characterization of pyridine derivatives suggests their utility in the development of optoelectronic devices. El-Menyawy, Zedan, and Nawar (2019) synthesized pyrazolo[4,3-b]pyridine derivatives and analyzed their thermal stability, optical properties, and the performance of devices based on these materials, highlighting their potential in light-responsive applications (El-Menyawy, Zedan, & Nawar, 2019).

Properties

IUPAC Name

6-(cyclopropylmethoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-5-9-3-4-10(12-6-9)13-7-8-1-2-8/h3-4,6,8H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPGCKPRZSRZTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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